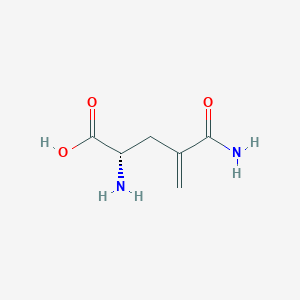
4-Methylene-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylene-L-glutamine is a non-proteinogenic L-alpha-amino acid that is L-glutamine in which the hydrogens attached to the carbon gamma to the carboxy group are replaced by a methylene group. It is a tautomer of a this compound zwitterion.
Applications De Recherche Scientifique
Cancer Therapeutics
Mechanism of Action
4-Methylene-L-glutamine is believed to target glutamine metabolism, which is crucial for the proliferation of cancer cells. Cancer cells often exhibit increased reliance on glutamine for energy and biosynthetic processes, making them susceptible to compounds that disrupt glutamine utilization.
Case Studies
- A study demonstrated that this compound and its derivatives showed significant efficacy in inhibiting the growth of breast cancer cell lines, including MCF-7 and MDA-MB-231. These compounds were found to be as effective as established chemotherapeutics like tamoxifen and olaparib in arresting cell growth within 72 hours of treatment .
- Another investigation highlighted the potential of this compound as a metabolic tracer for tumor imaging. It was shown to have higher uptake in tumor cells compared to other glutamine analogs, suggesting its utility in positron emission tomography (PET) imaging for mapping glutaminolytic tumors .
| Compound | Cell Line | Effectiveness | Comparison |
|---|---|---|---|
| This compound | MCF-7 | High | Similar to tamoxifen |
| This compound | MDA-MB-231 | High | Similar to olaparib |
Metabolic Studies
Glutamine Metabolism
Research indicates that this compound can influence glutamine transporters and associated metabolic pathways. It has been shown to affect the kinetics of glutamine uptake in various tissues, which is essential for understanding its role in both healthy and diseased states.
Findings
- In healthy subjects, studies have measured the kinetics of glutamine metabolism using isotopically labeled glutamine. These studies provide insights into how this compound could modulate metabolic pathways during different physiological states .
- The compound's interaction with glutamine transporters suggests potential applications in conditions where glutamine metabolism is altered, such as in cachexia or during periods of high metabolic demand .
Immunomodulatory Effects
Role in Immune Function
Glutamine plays a critical role in maintaining immune function. Research has shown that supplementation with compounds like this compound can enhance the proliferation of lymphocytes and improve gut integrity during catabolic states.
Clinical Implications
Propriétés
Numéro CAS |
31138-12-2 |
|---|---|
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
(2S)-2-amino-4-carbamoylpent-4-enoic acid |
InChI |
InChI=1S/C6H10N2O3/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 |
Clé InChI |
CEVQXWMPODOBRM-BYPYZUCNSA-N |
SMILES |
C=C(CC(C(=O)O)N)C(=O)N |
SMILES isomérique |
C=C(C[C@@H](C(=O)O)N)C(=O)N |
SMILES canonique |
C=C(CC(C(=O)O)N)C(=O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















